molecular formula C14H16Cl2N2O B1465938 5-Chloro-8-quinolinyl 4-piperidinyl ether hydrochloride CAS No. 1219976-37-0

5-Chloro-8-quinolinyl 4-piperidinyl ether hydrochloride

Cat. No. B1465938
CAS RN: 1219976-37-0
M. Wt: 299.2 g/mol
InChI Key: SKMVLAOSVWMVHI-UHFFFAOYSA-N
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Description

5-Chloro-8-quinolinyl 4-piperidinyl ether hydrochloride, also known as quinacrine hydrochloride, is a synthetic compound with diverse applications in various fields of scientific research and industry. It has a molecular formula of C14H16Cl2N2O and a molecular weight of 299.2 g/mol .


Molecular Structure Analysis

The molecular structure of 5-Chloro-8-quinolinyl 4-piperidinyl ether hydrochloride consists of a quinoline ring substituted with a chlorine atom and a piperidinyl ether group . The exact structural details are not provided in the available resources.

Scientific Research Applications

Green Synthesis and Catalysis

Nanocrystalline ZnO has been employed as an efficient and reusable catalyst for synthesizing a series of quinolin-2(1H)-ones, demonstrating an environmentally friendly and facile procedure. This approach showcases the potential of using "5-Chloro-8-quinolinyl 4-piperidinyl ether hydrochloride" in green chemistry and catalysis applications (Astaneh & Rufchahi, 2018).

Anticorrosion Applications

Research into the anti-corrosion potency of synthesized 8-hydroxyquinoline derivatives, including those related to "5-Chloro-8-quinolinyl 4-piperidinyl ether hydrochloride," has shown significant efficacy in protecting mild steel in acidic media. These studies indicate the compound's potential in developing new anticorrosion agents (Douche et al., 2020).

Fluorescent Probes for DNA Detection

The synthesis of novel benzimidazo[1,2-a]quinolines substituted with piperidine and their potential as DNA-specific fluorescent probes highlight the application in biochemistry for DNA detection and molecular biology studies. This underscores the utility of "5-Chloro-8-quinolinyl 4-piperidinyl ether hydrochloride" derivatives in creating tools for genetic and forensic research (Perin et al., 2011).

Antimicrobial Activity

Studies on the antimicrobial activity of metal chelates of "5-Chloro-8-quinolinyl 4-piperidinyl ether hydrochloride" derivatives have shown promising results. This suggests the compound's potential in the development of new antimicrobial agents, contributing to the fight against resistant microbial strains (Patel & Vohra, 2006).

Influenza Virus Inhibition

Piperidine-based derivatives, related to "5-Chloro-8-quinolinyl 4-piperidinyl ether hydrochloride," have been identified as novel and potent inhibitors of the influenza virus. This discovery opens the door to new antiviral therapies, emphasizing the compound's significance in medicinal chemistry and antiviral drug development (Wang et al., 2014).

properties

IUPAC Name

5-chloro-8-piperidin-4-yloxyquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O.ClH/c15-12-3-4-13(14-11(12)2-1-7-17-14)18-10-5-8-16-9-6-10;/h1-4,7,10,16H,5-6,8-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKMVLAOSVWMVHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=C3C(=C(C=C2)Cl)C=CC=N3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-8-quinolinyl 4-piperidinyl ether hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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